
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide is a complex organic compound with a unique structure that includes a nitroso group, a phenyl ring, and a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of a pyridinyl aldehyde with a nitroso compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The phenyl and pyridinyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl and pyridinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its reactivity and structural features make it suitable for applications in material science and nanotechnology.
Wirkmechanismus
The mechanism of action of (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways and oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-2-ylprop-2-enamide
- (Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-4-ylprop-2-enamide
- (E)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide
Uniqueness
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H11N3O3 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
(Z)-3-hydroxy-2-nitroso-3-phenyl-N-pyridin-3-ylprop-2-enamide |
InChI |
InChI=1S/C14H11N3O3/c18-13(10-5-2-1-3-6-10)12(17-20)14(19)16-11-7-4-8-15-9-11/h1-9,18H,(H,16,19)/b13-12- |
InChI-Schlüssel |
IOANWMZLHZTYNR-SEYXRHQNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=CN=CC=C2)/N=O)/O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=CN=CC=C2)N=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone](/img/structure/B15329368.png)
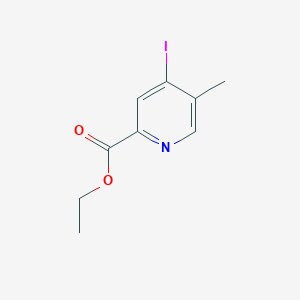
![N-[1-[4-[2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B15329391.png)
![Methyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B15329407.png)
![7-bromo-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15329409.png)
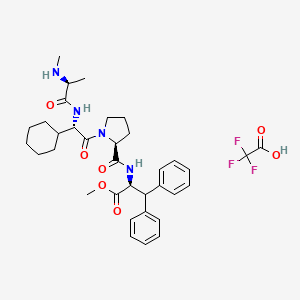
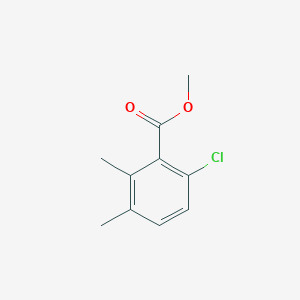
![4-Iodobenzo[d]isoxazole](/img/structure/B15329425.png)
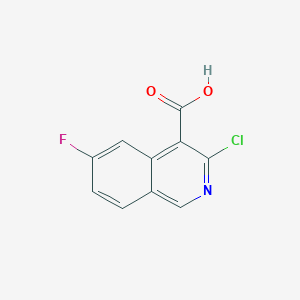
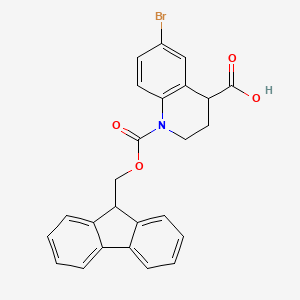
![N-([1,1'-Biphenyl]-2-yl)-9,9'-spirobi[fluoren]-3-amine](/img/structure/B15329451.png)


![N~4~-Hydroxy-N~1~-[1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-3-{[(thiophen-2-yl)sulfanyl]methyl}butanediamide](/img/structure/B15329460.png)
